![molecular formula C17H18N4O4S B2595187 3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034510-58-0](/img/structure/B2595187.png)
3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
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Description
3-methyl-5-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C17H18N4O4S and its molecular weight is 374.42. The purity is usually 95%.
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Scientific Research Applications
Thermal and Catalytic Transformations
Pyrazole derivatives undergo various thermal, acid-catalyzed, and photolytic transformations, leading to the formation of different structural motifs. For instance, the study by Vasin et al. (2014) explored the thermal and acid-catalyzed transformations of spirocyclic 3H-pyrazoles, highlighting their potential in synthesizing complex molecular structures Vasin, Yu. Yu. Masterova, V. V. Razin, & N. Somov, 2014.
Biological Evaluation and Synthesis
The synthesis and biological evaluation of pyrazole derivatives, such as the identification of COX-2 inhibitors, demonstrate their relevance in drug discovery and development. The work by Penning et al. (1997) on cyclooxygenase-2 inhibitors highlights the importance of structural modifications to achieve desired biological activities Penning, Talley, Bertenshaw, et al., 1997.
Antimicrobial Activities
New pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting their potential applications in addressing bacterial and fungal infections. For example, Kendre et al. (2013) and Hassan (2013) discussed the antimicrobial efficacy of novel pyrazole compounds, providing insights into their potential as antimicrobial agents Kendre, Landge, Jadhav, & Bhusare, 2013; Hassan, 2013.
Chemical Synthesis and Applications
The chemical synthesis of pyrazole derivatives and their incorporation into various molecular frameworks can lead to novel materials and therapeutic agents. Studies like those by Xiao et al. (2008) and Vasin et al. (2015) on the synthesis of novel pyrazole and benzoxazole derivatives underscore the versatility of these compounds in chemical synthesis and potential applications Xiao, Li, Meng, & De-Qing Shi, 2008; Vasin, V. V. Razin, Yu. A. Markelova, & Yu. Yu. Masterova, 2015.
properties
IUPAC Name |
3-methyl-5-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-19-14-9-11(5-6-16(14)25-17(19)22)26(23,24)20-7-8-21-15(10-20)12-3-2-4-13(12)18-21/h5-6,9H,2-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZXISUXFLFFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN4C(=C5CCCC5=N4)C3)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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